molecular formula C7H6F3IN2S B14046485 1-(3-Iodo-4-(trifluoromethylthio)phenyl)hydrazine

1-(3-Iodo-4-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14046485
M. Wt: 334.10 g/mol
InChI Key: SUMCBUAGADHEQT-UHFFFAOYSA-N
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Description

1-(3-Iodo-4-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6F3IN2S and a molecular weight of 334.1 g/mol . This compound is characterized by the presence of iodine, trifluoromethylthio, and hydrazine functional groups, making it a unique and versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(3-Iodo-4-(trifluoromethylthio)phenyl)hydrazine involves several steps, typically starting with the iodination of a suitable aromatic precursor followed by the introduction of the trifluoromethylthio group. The final step involves the formation of the hydrazine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound .

Chemical Reactions Analysis

1-(3-Iodo-4-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while substitution reactions can produce a wide range of functionalized aromatic compounds .

Scientific Research Applications

1-(3-Iodo-4-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Iodo-4-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets, such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. The trifluoromethylthio group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Properties

Molecular Formula

C7H6F3IN2S

Molecular Weight

334.10 g/mol

IUPAC Name

[3-iodo-4-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C7H6F3IN2S/c8-7(9,10)14-6-2-1-4(13-12)3-5(6)11/h1-3,13H,12H2

InChI Key

SUMCBUAGADHEQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NN)I)SC(F)(F)F

Origin of Product

United States

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